molecular formula C11H16N2 B1437999 (1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine CAS No. 46176-63-0

(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Cat. No.: B1437999
CAS No.: 46176-63-0
M. Wt: 176.26 g/mol
InChI Key: MHEQEASJNAMHCU-UHFFFAOYSA-N
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Description

“(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine” is a chemical compound with the molecular formula C11H16N2 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been described in various studies. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H16N2/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 176.26 . It is a liquid at room temperature .

Safety and Hazards

The safety information for “(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine” indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Appropriate precautions should be taken while handling this compound .

Future Directions

The future research directions for “(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine” and its derivatives could involve exploring their potential applications in treating various diseases, given their diverse biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .

Properties

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEQEASJNAMHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
Reactant of Route 2
(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
Reactant of Route 3
(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
Reactant of Route 5
(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
Reactant of Route 6
(1-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

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